

avoiding ML365 precipitation in cell culture media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML365

Cat. No.: B609156

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Technical Support Center: ML365

Welcome to the technical support center for **ML365**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using **ML365** in their cell culture experiments, with a focus on avoiding precipitation.

Frequently Asked Questions (FAQs)

Q1: What is **ML365** and what is its mechanism of action?

ML365 is a potent and selective small molecule inhibitor of the two-pore domain potassium channel KCNK3, also known as TASK-1.^{[1][2][3]} KCNK3/TASK-1 channels are considered "leak" channels that are constitutively active at the cell's resting membrane potential, contributing to its stability.^{[1][3][4]} By inhibiting KCNK3/TASK-1, **ML365** blocks the outward flow of potassium ions, leading to depolarization of the cell membrane. This change in membrane potential can subsequently affect voltage-gated ion channels and downstream signaling pathways.^{[1][2]}

Q2: What is the primary cause of **ML365** precipitation in cell culture media?

The primary cause of **ML365** precipitation is its low solubility in aqueous solutions like cell culture media. **ML365** is a hydrophobic compound that is readily soluble in organic solvents

such as dimethyl sulfoxide (DMSO), but its solubility dramatically decreases when diluted into an aqueous environment.

Q3: What is the recommended solvent for preparing **ML365** stock solutions?

Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of **ML365**.^[5] It is advisable to use anhydrous, high-purity DMSO to prevent the introduction of water, which can affect the stability and solubility of the stock solution.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.^[5]^[6] Most cell lines can tolerate DMSO concentrations up to 1%; however, it is always best practice to include a vehicle control (media with the same final concentration of DMSO without **ML365**) in your experiments to account for any potential effects of the solvent.^[5]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution

Problem: I added my **ML365** DMSO stock solution directly to my cell culture medium, and it immediately turned cloudy or I observed visible precipitate.

Cause: This is likely due to "shock precipitation" caused by the rapid change in solvent polarity when the highly concentrated DMSO stock is introduced into the aqueous medium.

Solution:

- **Serial Dilution:** Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the **ML365** DMSO stock into a small volume of pre-warmed (37°C) complete cell culture medium (containing serum, if applicable). Mix gently but thoroughly. Then, add this intermediate dilution to the final volume of your cell culture medium.
- **Pre-warming the Medium:** Ensure your cell culture medium is pre-warmed to 37°C before adding the **ML365** solution. This can help increase the solubility of the compound.

- **Increase Mixing Efficiency:** When adding the **ML365** solution to the medium, gently swirl or pipette the medium to ensure rapid and uniform distribution of the compound, preventing localized high concentrations that are prone to precipitation.

Issue: Precipitation Over Time

Problem: The **ML365** solution was initially clear after dilution, but a precipitate formed after some time in the incubator.

Cause: This can be due to several factors, including temperature fluctuations, changes in pH, or interactions with media components.

Solution:

- **Temperature Stability:** Avoid repeated temperature changes. Once the **ML365**-containing medium is prepared, use it promptly or store it under stable conditions.
- **pH Stability:** Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Changes in pH can affect the solubility of **ML365**.
- **Serum Concentration:** Fetal Bovine Serum (FBS) contains proteins that can help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may need to lower the final concentration of **ML365**.

Experimental Protocols

Protocol 1: Preparation of a 10 mM ML365 Stock Solution in DMSO

Materials:

- **ML365** powder (Molecular Weight: 360.41 g/mol)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes

Methodology:

- Aseptically weigh out 3.6 mg of **ML365** powder and transfer it to a sterile microcentrifuge tube.
- Add 1 mL of sterile, anhydrous DMSO to the tube.
- Vortex the solution until the **ML365** is completely dissolved. Gentle warming to 37°C can aid in dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 μ M **ML365** Working Solution in Cell Culture Medium (e.g., DMEM or RPMI-1640)

Materials:

- 10 mM **ML365** stock solution in DMSO
- Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with serum and other supplements)
- Sterile conical tubes

Methodology:

- Intermediate Dilution (1:100):
 - In a sterile conical tube, add 990 μ L of pre-warmed complete cell culture medium.
 - Add 10 μ L of the 10 mM **ML365** stock solution to the medium.
 - Mix gently but thoroughly by inverting the tube or by gentle pipetting. This creates a 100 μ M intermediate solution.
- Final Dilution (1:10):

- In a separate sterile conical tube containing the desired final volume of pre-warmed complete cell culture medium, add the required volume of the 100 μ M intermediate solution. For example, to make 10 mL of a 10 μ M final solution, add 1 mL of the 100 μ M intermediate solution to 9 mL of the pre-warmed complete medium.
- Mix gently. The final DMSO concentration in this example will be 0.1%.

Data Presentation

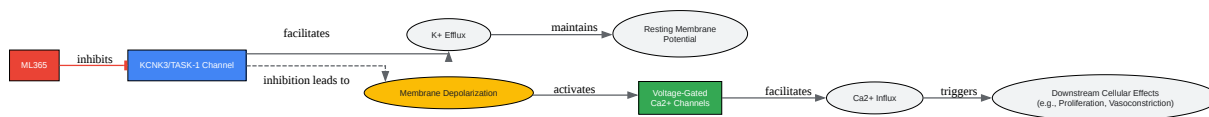
Table 1: Solubility and Recommended Working Concentrations of **ML365**

Solvent/Medium	Solubility	Recommended Stock Concentration	Recommended Final Working Concentration	Final DMSO Concentration
DMSO	High	10-50 mM	N/A	N/A
Cell Culture Media (e.g., DMEM, RPMI-1640) with $\geq 10\%$ FBS	Low	N/A	1-10 μ M	$\leq 0.5\%$
Serum-Free Cell Culture Media	Very Low	N/A	$\leq 1 \mu$ M (empirical testing recommended)	$\leq 0.5\%$

Note: The solubility in cell culture media is an estimate. The maximum achievable concentration without precipitation may vary depending on the specific media formulation, serum percentage, temperature, and pH.

Visualizations

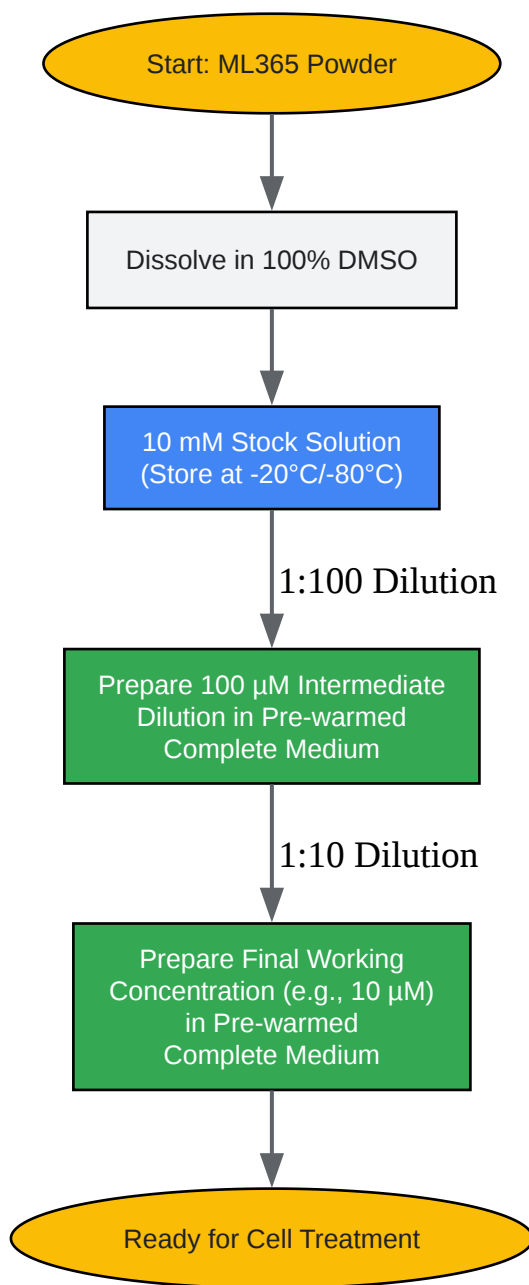
KCNK3/TASK-1 Signaling Pathway



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Caption: Simplified signaling pathway of **ML365** action.

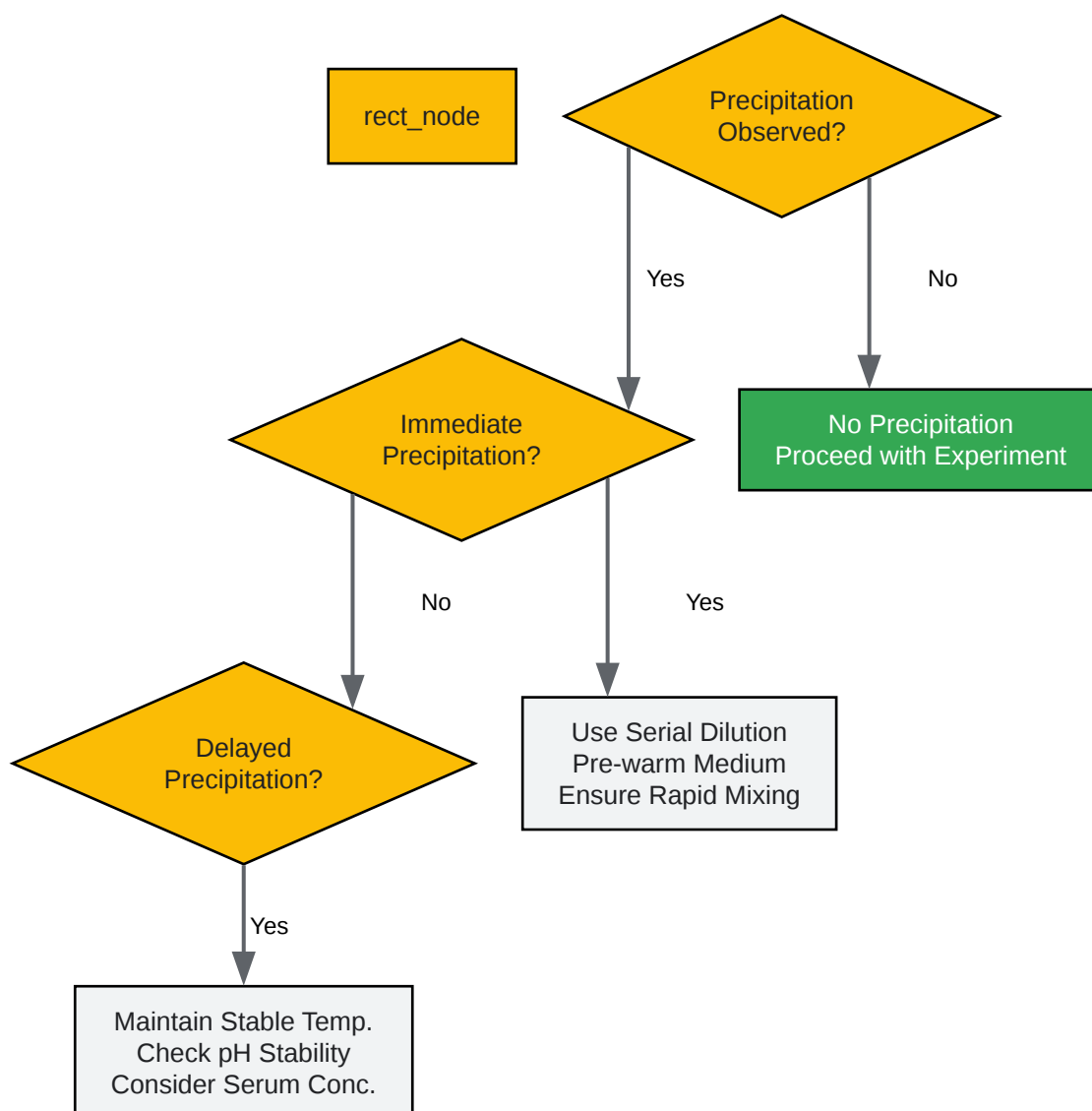
Experimental Workflow for Preparing ML365 Working Solution



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Caption: Workflow for **ML365** working solution preparation.

Logical Relationship for Troubleshooting Precipitation



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Caption: Troubleshooting logic for **ML365** precipitation.

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- To cite this document: BenchChem. [avoiding ML365 precipitation in cell culture media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609156#avoiding-ml365-precipitation-in-cell-culture-media]

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